Phenol, 2-methoxy-4-(2-furfurylimino)methyl-
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Overview
Description
Phenol, 2-methoxy-4-(2-furfurylimino)methyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a furfurylimine group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- typically involves the reaction of 2-methoxy-4-formylphenol with furfurylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
2-methoxy-4-formylphenol+furfurylamine→Phenol, 2-methoxy-4-(2-furfurylimino)methyl-
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-(2-furfurylimino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 2-methoxy-4-(2-furfurylimino)methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-(2-furfurylimino)methyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-methoxy-4-(methoxymethyl)
- Phenol, 2-methoxy-
- 2-Methoxy-4-methylphenol
Uniqueness
Phenol, 2-methoxy-4-(2-furfurylimino)methyl- is unique due to the presence of the furfurylimine group, which imparts distinct chemical and biological properties compared to other similar phenolic compounds
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(furan-2-ylmethyliminomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C13H13NO3/c1-16-13-7-10(4-5-12(13)15)8-14-9-11-3-2-6-17-11/h2-8,15H,9H2,1H3 |
InChI Key |
HGRSNSKJFXSUTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NCC2=CC=CO2)O |
Origin of Product |
United States |
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